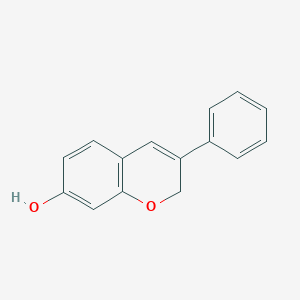

3-phenyl-2H-chromen-7-ol

Description

Historical Context and Significance of Chromene Scaffolds in Organic Chemistry

The chromene scaffold, also known as benzopyran, is a fundamental structural motif found in a vast array of natural products and synthetic compounds. researchgate.netresearchgate.net These structures are characterized by a benzene (B151609) ring fused to a pyran ring. mdpi.comresearchgate.net Chromenes are abundant in the plant kingdom, forming the core of natural products like alkaloids, flavonoids, tocopherols, and anthocyanins. researchgate.netbenthamscience.comnih.gov

Historically, the study of natural products containing the chromene ring has been pivotal in the development of organic and medicinal chemistry. Their presence in biologically active compounds spurred chemists to develop numerous synthetic methods for their preparation. frontiersin.org The versatility of the chromene scaffold allows for a wide range of chemical modifications, making it a "privileged scaffold" in drug discovery. mdpi.comresearchgate.net This means its structure is pre-validated by nature to interact with various biological targets, serving as a robust starting point for developing new therapeutic agents. researchgate.net The importance of chromenes also extends to their use as pigments, cosmetics, and agrochemicals. researchgate.netresearchgate.net

Pharmacological Relevance of Chromene Derivatives: An Overview

Chromene derivatives are renowned for their broad spectrum of pharmacological activities, a direct result of their ability to interact with diverse cellular targets. researchgate.netresearchgate.net The lipophilic nature of the chromene nucleus often enhances the ability of these molecules to penetrate cell membranes. researchgate.net

Researchers have extensively documented a wide array of biological effects associated with this class of compounds. These activities are often influenced by the type and position of substituents on the chromene ring. benthamscience.comnih.gov For instance, structure-activity relationship (SAR) studies have revealed that substitutions at specific positions can significantly enhance or diminish pharmacological activity. benthamscience.comnih.gov

Table 1: Selected Pharmacological Activities of Chromene Derivatives

| Pharmacological Activity | Description | Reference(s) |

|---|---|---|

| Anticancer | Chromene derivatives have shown the ability to induce apoptosis (cell death) and inhibit the proliferation of various cancer cell lines. researchgate.netmdpi.comfrontiersin.org | mdpi.com, researchgate.net, frontiersin.org |

| Antimicrobial | Many chromene analogs exhibit significant activity against a range of bacteria and fungi. researchgate.netmdpi.comresearchgate.net | mdpi.com, researchgate.net, researchgate.net |

| Anti-inflammatory | These compounds can interfere with inflammatory pathways in the body. researchgate.netresearchgate.netrjptonline.org | researchgate.net, researchgate.net, rjptonline.org |

| Antioxidant | The phenolic nature of many chromene derivatives allows them to scavenge harmful free radicals. researchgate.netmdpi.com | mdpi.com, researchgate.net |

| Antiviral | Certain chromenes have been investigated for their potential to inhibit viral replication, including against HIV. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

| Neuroprotective | Some derivatives show promise in protecting nerve cells and are being studied for potential use in treating neurodegenerative diseases like Alzheimer's. google.com | google.com |

| Monoamine Oxidase (MAO) Inhibition | Specific chromene structures have been identified as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters. mdpi.combenthamscience.com | mdpi.com, benthamscience.com |

Specific Focus: 3-Phenyl-2H-chromen-7-ol as a Prototypical Structure

This compound serves as a quintessential example of a chromene derivative, embodying the core structure that imparts significant biological potential. Its synthesis has been documented as part of research into estrogen-related receptor γ (ERRγ) inverse agonists, highlighting its relevance in studying nuclear receptor signaling. rsc.org The structure combines the foundational 2H-chromene core with a phenyl substituent at position 3 and a crucial hydroxyl group at position 7. This hydroxyl group, in particular, is a common feature in many biologically active flavonoids and isoflavonoids, often contributing to antioxidant activity and receptor binding.

The investigation of analogs, such as those where the hydroxyl group is used as a point for further chemical modification, demonstrates the compound's role as a versatile scaffold. For example, derivatives have been synthesized to create potential cytotoxic agents for cancer therapy. nih.gov Furthermore, related 3-phenyl-2H-chromene structures are being explored for their potential to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. google.com

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂O₂ | rsc.org |

| Appearance | Solid | cymitquimica.com |

| Synonyms | 7-hydroxy-3-phenyl-2H-chromene | rsc.org |

Note: Detailed molecular weight and other specific physical properties can vary slightly based on experimental conditions and reporting standards.

Current Research Landscape and Future Trajectories for this compound and its Analogs

The current research landscape for this compound and its analogs is vibrant and focused on leveraging its "privileged" scaffold to develop novel therapeutic agents. A significant area of investigation is in oncology, where scientists are designing and synthesizing new derivatives with enhanced cytotoxic activity against various human cancer cell lines. nih.govarkat-usa.orgresearchgate.net These studies often involve modifying the substituents on both the chromene ring and the phenyl group to optimize activity and selectivity. arkat-usa.orgresearchgate.net

Another major trajectory is in the field of neurodegenerative diseases. Research into 3-phenyl-2H-chromene derivatives for Alzheimer's disease aims to develop compounds that can inhibit amyloid-beta oligomerization and fibrosis, while also providing antioxidant and anti-inflammatory effects to protect nerve cells. google.com

Future research will likely continue to explore the vast chemical space around the this compound core. This includes:

Development of Novel Synthetic Methods: Creating more efficient, sustainable, and scalable routes to synthesize these compounds and their analogs. oup.com

Multi-target Drug Design: Engineering derivatives that can interact with multiple biological targets simultaneously, which could be beneficial for complex diseases like cancer or Alzheimer's. researchgate.net

Probing Biological Mechanisms: Using these compounds as chemical tools to better understand the biological pathways they modulate, such as nuclear receptor signaling or the processes of neurodegeneration. rsc.org

Exploration of New Therapeutic Areas: Investigating the potential of these analogs in other areas where chromenes have shown promise, such as in treating microbial infections or inflammatory disorders. researchgate.netresearchgate.net

The continued exploration of this compound and its derivatives holds considerable promise for the discovery of new and effective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88040-00-0 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-phenyl-2H-chromen-7-ol |

InChI |

InChI=1S/C15H12O2/c16-14-7-6-12-8-13(10-17-15(12)9-14)11-4-2-1-3-5-11/h1-9,16H,10H2 |

InChI Key |

LHEPASGAURDEKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 2h Chromen 7 Ol and Its Advanced Derivatives

Classical and Contemporary Synthetic Approaches to the 2H-Chromene Core

The synthesis of the 2H-chromene scaffold, the central structural motif of 3-phenyl-2H-chromen-7-ol, has been achieved through a variety of elegant chemical strategies. These methods provide access to a wide array of substituted chromenes, which are valuable intermediates in organic synthesis and possess diverse biological activities.

Cyclization Reactions in 2H-Chromene Formation

Cyclization reactions represent a direct and fundamental approach to constructing the benzopyran ring system of 2H-chromenes. These reactions typically involve the formation of the heterocyclic ring from an acyclic precursor containing a phenol (B47542) and a suitably functionalized side chain.

One prominent method is the electrophilic cyclization of substituted propargylic aryl ethers. This approach, which can be mediated by reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr), yields 3,4-disubstituted 2H-benzopyrans in excellent yields. The reaction conditions are generally mild and tolerate a variety of functional groups on the aromatic ring, including methoxy (B1213986), alcohol, aldehyde, and nitro groups.

Transition-metal catalysis offers another powerful avenue for 2H-chromene synthesis. For instance, gold-catalyzed cyclization of propargyl aryl ethers provides an efficient route to the chromene core. Similarly, palladium-catalyzed reactions, such as the coupling of bromoquinones with vinyl stannanes, can lead to 2H-chromenes through a cascade process involving an oxa-6π electrocyclization of an ortho-quinone methide intermediate. This particular transformation functions as a formal [3+3] cycloaddition. Iron(III) chloride has also been employed to catalyze the 6-endo-dig cyclization of 2-propargylphenol derivatives, favoring the formation of the six-membered chromene ring over the five-membered benzofuran (B130515) ring.

Multicomponent Reaction Strategies for Chromene Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

The synthesis of 2H-chromene and its derivatives is well-suited to MCR strategies. A common and effective three-component reaction involves the condensation of an aromatic aldehyde, malononitrile (B47326), and a phenol derivative (such as resorcinol (B1680541), α-naphthol, or β-naphthol). This reaction can be promoted by a variety of catalysts, including magnetic catalysts like ilmenite (B1198559) (FeTiO₃) under microwave irradiation and solvent-free conditions, leading to 2-amino-4H-chromene derivatives in excellent yields. niscpr.res.in Organocatalysts, such as L-proline, have also been successfully employed to facilitate the synthesis of highly functionalized 2H-chromenes. thermofisher.com In some cases, these reactions can proceed without any catalyst, simply by using an appropriate solvent like ethanol (B145695) at room temperature. researchgate.net

The general mechanism for this type of MCR often begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol, and subsequent intramolecular cyclization to furnish the final chromene product. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product Type |

| Aromatic Aldehyde | Malononitrile | α- or β-Naphthol | Ilmenite (FeTiO₃) | Microwave, Solvent-free | 2-Amino-4H-chromene |

| Pyrazole (B372694) Aldehyde | Malononitrile | 5,5-Dimethylcyclohexane-1,3-dione | None | Ethanol, RT | Chromene Carbonitrile |

| Salicylaldehyde (B1680747) | Diethyl Acetylenedicarboxylate | Triphenylphosphine (B44618) | None | Dichloromethane | 2H-Chromene-2,3-dicarboxylate |

Knoevenagel Condensation Protocols

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active hydrogen compound with an aldehyde or ketone in the presence of a basic catalyst. wikipedia.orgnih.gov This reaction is frequently a key step in the synthesis of chromenes, particularly in the context of multicomponent reactions. researchgate.netrsc.org

In a typical chromene synthesis, a salicylaldehyde derivative reacts with an active methylene (B1212753) compound, such as malononitrile or ethyl acetoacetate (B1235776). wikipedia.orgnih.gov The reaction is catalyzed by a weak base, often an amine like piperidine (B6355638) or an organocatalyst like L-proline. researchgate.neturfu.ru The initial condensation product, an α,β-unsaturated intermediate, undergoes a subsequent intramolecular oxa-Michael addition (cyclization) followed by dehydration to yield the stable 2H-chromene ring system.

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid (e.g., malonic acid). mdpi.com This variation often results in a concomitant decarboxylation. The versatility of the Knoevenagel condensation allows for the introduction of a wide range of substituents at the C2, C3, and C4 positions of the chromene core, depending on the choice of starting materials.

Wittig and Horner-Wadsworth-Emmons Olefination in Chromene Synthesis

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) olefination, are powerful methods for forming carbon-carbon double bonds by reacting a phosphorus ylide (phosphorane or phosphonate (B1237965) carbanion) with an aldehyde or ketone. While often used for intermolecular olefin synthesis, these reactions can be ingeniously applied to the construction of heterocyclic systems like 2H-chromenes through intramolecular strategies.

An intramolecular HWE reaction can be envisioned starting from a suitably functionalized salicylaldehyde. For example, the phenolic hydroxyl group of salicylaldehyde could be alkylated with a phosphonate-containing fragment. After conversion of the aldehyde to a different functional group if necessary, deprotonation of the phosphonate would generate a carbanion that could attack the carbonyl group (or another electrophilic center) on the same molecule. The subsequent elimination of the phosphate (B84403) byproduct would forge the double bond of the pyran ring, completing the 2H-chromene scaffold.

The HWE reaction is particularly advantageous as it typically uses stabilized phosphonate carbanions, which are more nucleophilic and less basic than Wittig ylides. Furthermore, the water-soluble dialkyl phosphate byproduct is easily removed during workup. The stereochemical outcome of the HWE reaction generally favors the formation of (E)-alkenes, which is a crucial consideration in complex molecule synthesis.

Michael Addition Reactions in Chromene Construction

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. This reaction is fundamental to the formation of many chromene skeletons, often appearing as a key intramolecular ring-closing step in tandem or domino reaction sequences.

A prominent strategy for synthesizing chiral 2H-chromenes is the organocatalytic tandem oxa-Michael–aldol (B89426) reaction. This process involves the reaction of a salicylaldehyde with an α,β-unsaturated aldehyde. A chiral secondary amine catalyst (such as a diarylprolinol ether) activates the unsaturated aldehyde by forming an iminium ion. The phenolic hydroxyl group of the salicylaldehyde then acts as the nucleophile in an oxa-Michael addition to the β-carbon of the activated enal. The resulting intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to afford the enantiomerically enriched 2H-chromene.

This methodology allows for the construction of functionalized chromenes with high yields and enantioselectivities. The reaction scope is broad, accommodating various substituents on both the salicylaldehyde and the α,β-unsaturated aldehyde. The use of Michael addition is also central to the synthesis of 3-nitro-2H-chromenes, which are versatile intermediates themselves.

Targeted Synthesis of this compound

The targeted synthesis of this compound can be strategically planned using established synthetic transformations that build upon the 7-hydroxy-substituted aromatic core provided by resorcinol (benzene-1,3-diol). A plausible and efficient route involves a two-step sequence: an initial acid-catalyzed condensation to form a coumarin (B35378) intermediate, followed by a selective reduction.

Step 1: Synthesis of 7-Hydroxy-3-phenyl-2H-chromen-2-one via Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester or a carboxylic acid with a β-carbonyl group, under acidic conditions. To obtain the desired 3-phenyl substitution, resorcinol can be reacted with a phenyl-substituted β-ketoester, such as ethyl phenylacetoacetate, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or a Lewis acid.

In this reaction, the acid catalyzes both the initial transesterification (or acylation) at the more reactive C4 position of resorcinol and the subsequent intramolecular cyclization via electrophilic aromatic substitution. A final dehydration step yields the aromatic coumarin ring system, 7-hydroxy-3-phenyl-2H-chromen-2-one.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Resorcinol | Ethyl Phenylacetoacetate | Sulfuric Acid (H₂SO₄) | 7-Hydroxy-3-phenyl-2H-chromen-2-one |

Step 2: Reduction of 7-Hydroxy-3-phenyl-2H-chromen-2-one

The second step involves the selective reduction of the lactone (cyclic ester) carbonyl group in the coumarin intermediate to the corresponding cyclic hemiacetal (lactol), which exists in equilibrium with the open-chain hydroxy aldehyde and can be further reduced to the cyclic ether (chromene). A powerful and selective reducing agent for this transformation is Diisobutylaluminium hydride (DIBAL-H).

Treatment of 7-hydroxy-3-phenyl-2H-chromen-2-one with DIBAL-H at low temperatures (e.g., -78 °C) cleanly reduces the lactone to the corresponding lactol. Subsequent acidic workup or elimination of water completes the conversion to the target molecule, this compound. This reduction specifically targets the ester carbonyl without affecting the aromatic ring or the C3-C4 double bond, making it an ideal method for this final step.

This two-step approach, combining a classical coumarin synthesis with a modern selective reduction, provides a reliable pathway to the desired this compound from readily available starting materials.

Precursor Selection and Strategic Reaction Pathway Design

The synthesis of the 3-phenyl-2H-chromene core typically begins with readily available chemical precursors. A common and effective strategy involves the reaction of a salicylaldehyde derivative with a phenyl-substituted precursor. For the synthesis of this compound specifically, a key starting material is 2,4-dihydroxybenzaldehyde (B120756), which provides the foundational benzene (B151609) ring with the required hydroxyl group at the 7-position of the resulting chromene.

One of the well-established routes is the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group. mdpi.com In the context of this compound synthesis, a strategic pathway involves the condensation of 2,4-dihydroxybenzaldehyde with a compound such as phenylacetonitrile, followed by subsequent cyclization and reduction steps to yield the desired chromene structure.

Another versatile approach is the domino oxa-Michael/aldol reaction between a salicylaldehyde and a β-nitrostyrene derivative. nih.gov This method allows for the direct construction of the chromene ring with control over the substituents. For this compound, 2,4-dihydroxybenzaldehyde would be reacted with β-nitrostyrene. nih.gov The reaction proceeds through an initial Michael addition of the phenolic hydroxyl group to the nitroalkene, followed by an intramolecular aldol condensation.

The selection of precursors is guided by the desired substitution pattern on the final chromene molecule. The strategic design of the reaction pathway aims to maximize yield and purity while minimizing the number of synthetic steps. The following table outlines a plausible synthetic pathway for this compound.

| Precursor 1 | Precursor 2 | Key Reaction Type | Intermediate | Final Product |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Phenylacetyl derivative (e.g., Phenylacetonitrile) | Knoevenagel Condensation/Cyclization | Iminocoumarin or related species | This compound |

| 2,4-Dihydroxybenzaldehyde | β-Nitrostyrene | Domino Oxa-Michael/Aldol Reaction | Nitro-substituted chromane (B1220400) | This compound |

Specific Reaction Conditions and Catalytic Systems (e.g., Palladium-Catalyzed Methods)

The successful synthesis of this compound and its derivatives is highly dependent on the specific reaction conditions and the choice of catalytic systems. Various catalysts, including organocatalysts and metal-based catalysts, have been employed to facilitate the key bond-forming reactions.

For instance, the domino oxa-Michael/aldol reaction can be effectively catalyzed by organocatalysts such as L-pipecolinic acid. nih.gov This reaction is typically carried out in a dry solvent like toluene (B28343) under a nitrogen atmosphere at elevated temperatures (e.g., 80 °C) for an extended period, often 24 hours. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the synthesis and functionalization of chromene derivatives. nih.gov These reactions allow for the introduction of the phenyl group at the 3-position of the chromene ring. For example, a 3-bromo-2H-chromen-7-ol precursor could be coupled with phenylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand like triphenylphosphine (PPh₃). nih.gov The reaction is typically performed in a solvent mixture, such as dimethylformamide (DMF), under an inert atmosphere. nih.gov

Microwave irradiation has also been utilized in palladium-catalyzed synthesis to accelerate reaction times and improve yields. nih.gov For example, the synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives has been achieved through a ligand-free palladium-catalyzed reaction under microwave irradiation at 120 °C for 20–30 minutes. nih.gov

The following table summarizes specific reaction conditions for the synthesis of chromene derivatives, which are applicable to the synthesis of this compound.

| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Domino Oxa-Michael/Aldol | L-pipecolinic acid (20 mol%) | Toluene | 80 °C | 24 h |

| Suzuki Cross-Coupling | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | DMF | 80-100 °C | 12-24 h |

| Palladium-Catalyzed (Microwave) | Palladium catalyst | - | 120 °C | 20-30 min |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chromene derivatives to minimize environmental impact. nih.govresearchgate.net This involves the use of sustainable raw materials, non-toxic catalysts, and environmentally friendly reaction conditions to reduce hazardous waste generation. nih.govresearchgate.net The application of these principles to the synthesis of this compound aims to create more sustainable and eco-friendly manufacturing processes.

Environmentally Benign Solvent Systems (e.g., Aqueous and Solvent-Free Media)

A key aspect of green chemistry is the use of environmentally benign solvents. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution. sigmaaldrich.com In the synthesis of chromene derivatives, there has been a significant shift towards the use of greener alternatives such as water, ethanol, and solvent-free reaction conditions. uobaghdad.edu.iqthecalculatedchemist.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. urfu.ru The synthesis of certain chromene derivatives has been successfully carried out in aqueous media, often with the aid of a catalyst to overcome the low solubility of organic reactants. uobaghdad.edu.iq For example, the synthesis of 2-amino-4-(aryl)-7-hydroxy-4H-chromene-3-carbonitrile has been achieved using piperidine in ethanol, a relatively green solvent. uobaghdad.edu.iq

Solvent-free, or solid-state, reactions are another excellent green chemistry approach. These reactions are often carried out by grinding the reactants together, sometimes with a catalyst, which can lead to shorter reaction times and higher yields. uobaghdad.edu.iq The use of recyclable nanocatalysts in the absence of a solvent has been reported for the synthesis of 2-amino-4H-chromene derivatives. uobaghdad.edu.iq

The following table highlights some environmentally benign solvent systems used in chromene synthesis.

| Solvent System | Advantages | Example Application in Chromene Synthesis |

|---|---|---|

| Water | Non-toxic, non-flammable, readily available | Catalyst-free synthesis of 4H-chromenes containing a 5-hydroxypyrazol ring. uobaghdad.edu.iq |

| Ethanol | Biodegradable, low toxicity | Synthesis of 2-amino-4-(aryl)-7-hydroxy-4H-chromene-3-carbonitrile using piperidine as a catalyst. uobaghdad.edu.iq |

| Solvent-Free | Reduces waste, often faster reaction rates | One-pot synthesis of 2-amino-4H-chromene derivatives using a recyclable nanocatalyst. uobaghdad.edu.iq |

Microwave-Assisted Organic Synthesis of Chromene Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.govjocpr.comnih.gov

In the synthesis of chromene derivatives, microwave assistance has been successfully applied to various reaction types, including multicomponent reactions and palladium-catalyzed couplings. nih.govnih.govresearchgate.net For example, the catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes has been achieved in high yields under microwave irradiation in ethanol at 100°C for 1-2 hours. nih.gov

The synthesis of 3-(3-phenyl-7H- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netorganic-chemistry.orgthiadiazin-6-yl)-chromen-2-ones has been reported under both conventional and microwave irradiation conditions, with the microwave method proving to be much more efficient in terms of reaction time and yield. jocpr.com Similarly, novel 2H-chromene derivatives bearing phenylthiazolidinones have been synthesized using microwave-assisted methods, significantly reducing reaction times compared to conventional heating. nih.govresearchgate.net

The following table compares conventional and microwave-assisted synthesis for a selection of chromene derivatives.

| Chromene Derivative | Method | Reaction Time | Yield |

|---|---|---|---|

| Substituted 1,2,4-triazoles | Conventional | 48 hours | 64-80% |

| Microwave-Assisted | 10-13 minutes | - | |

| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | Conventional | 290 minutes | 78% |

| Microwave-Assisted | 10-25 minutes | 97% | |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivative | Conventional | Several hours | - |

| Microwave-Assisted | 33-90 seconds | 82% |

Advanced Functionalization Strategies for 2H-Chromene Derivatives

Advanced functionalization strategies for 2H-chromene derivatives are essential for creating a diverse range of compounds with tailored properties. researchgate.net These strategies often involve the modification of the core chromene structure at various positions, allowing for the introduction of new functional groups and the construction of more complex molecules. researchgate.net

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct modification of the chromene scaffold. universityofgalway.ie This approach avoids the need for pre-functionalized starting materials and allows for the selective introduction of substituents at specific C-H bonds. universityofgalway.ie

Another advanced strategy is the development of new methodologies for the synthesis of substituted 2H-chromenes. For example, a nih.govresearchgate.net-phospha-Brook rearrangement under Brønsted base catalysis has been utilized to synthesize 2,2-disubstituted 2H-chromenes. researchgate.net This method involves the addition of 4H-chromen-4-ols containing a diethoxyphosphoryl group to α,β-unsaturated ketones. researchgate.net

Furthermore, late-stage functionalization of the parent 2H-chromene ring is a key strategy for accessing a wide array of derivatives. rsc.org This can include reactions such as electrophilic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions. These methods provide a modular and efficient way to introduce complexity and diversity into the chromene structure.

Chemical Reactivity and Derivatization Pathways of 3 Phenyl 2h Chromen 7 Ol

Strategies for Functionalization of the Chromene Nucleus

The functionalization of the 3-phenyl-2H-chromen-7-ol core is primarily directed by the reactivity of its phenolic hydroxyl group at position 7 and the electronic properties of both the chromene and phenyl rings. Strategic modifications at these sites can significantly alter the molecule's physicochemical and biological properties.

Chemical Modifications of the Hydroxyl Group at Position 7

The hydroxyl group at the C-7 position is the most reactive site for derivatization, acting as a nucleophile in various reactions. Common modifications include etherification and esterification, which replace the polar hydroxyl group with less hydrophilic moieties. This alteration increases the lipophilicity of the resulting compound, which can enhance its ability to permeate biological membranes.

Etherification (O-alkylation): This process involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base. For instance, methylation can be achieved by refluxing the parent compound with dimethyl sulfate (B86663) under dry conditions. This O-alkylation is a foundational step for introducing a variety of functional groups.

Esterification: The synthesis of esters from the 7-hydroxy group is another common pathway. For example, nicotinoylation of similar 5,7-dihydroxy-4-phenylcoumarins has been shown to selectively occur at the sterically less hindered C-7 hydroxyl group, yielding the corresponding nicotinate (B505614) ester. core.ac.uk This highlights the accessibility and reactivity of the C-7 position for acylation reactions.

Influence of Substituent Patterns on Reactivity

The reactivity of the this compound molecule is significantly influenced by the nature and position of substituents on both the chromene and the phenyl rings. These substituents can exert electronic effects (inductive and resonance) that modify the nucleophilicity of the hydroxyl group and the electron density of the chromene double bond.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) or alkoxy (-OR) groups on the chromene nucleus increase the electron density of the aromatic ring. This enhances the nucleophilicity of the C-7 hydroxyl group, making it more reactive towards electrophiles in etherification and esterification reactions.

Synthesis of Advanced Derivatives from this compound

The strategic functionalization of this compound enables the synthesis of more complex derivatives, including acetamides, aminoalkyl compounds, and coumarins.

Acetamide (B32628) Derivatives

Acetamide derivatives can be synthesized from this compound through a two-step process. This pathway is analogous to the synthesis of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide derivatives. researchgate.net

O-alkylation: The phenolic hydroxyl group is first reacted with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. This reaction forms an ester intermediate, ethyl 2-(3-phenyl-2H-chromen-7-yloxy)acetate.

Amidation: The resulting ester is then treated with a primary or secondary amine. The amine displaces the ethoxy group to form the corresponding N-substituted-2-(3-phenyl-2H-chromen-7-yloxy)acetamide derivative. researchgate.netnih.gov

This synthetic route allows for the introduction of a wide variety of substituents on the amide nitrogen, leading to a library of compounds with diverse structures.

Below is a table of representative acetamide derivatives that can be synthesized using this method.

Aminoalkyl-Substituted Derivatives

The synthesis of aminoalkyl-substituted derivatives involves the direct O-alkylation of the 7-hydroxyl group with a halo-amine, typically in the presence of a base. This one-step reaction attaches an aminoalkyl chain via an ether linkage. For example, reacting this compound with 2-(diethylamino)ethyl chloride would yield 7-(2-(diethylamino)ethoxy)-3-phenyl-2H-chromene. This method provides a straightforward route to incorporate basic amino groups, which can significantly influence the pharmacological properties of the parent molecule.

The table below illustrates potential derivatives synthesized via this pathway.

Coumarin (B35378) Derivatives (2H-Chromen-2-ones)

The 2H-chromene scaffold can be converted to the corresponding coumarin (a 2H-chromen-2-one) through oxidation. This transformation introduces a carbonyl group at the C-2 position, creating a lactone ring. The direct oxidation product of this compound is 7-hydroxy-3-phenyl-2H-chromen-2-one, also known as 7-hydroxy-3-phenylcoumarin. nih.gov

While specific conditions for this exact transformation are not detailed in the provided sources, the oxidation of chromenes to coumarins is a known synthetic strategy. mdpi.com For example, palladium-catalyzed oxidative cyclocarbonylation of 2-vinylphenols is a method used to synthesize coumarin structures. amazonaws.com The synthesis of 3-phenylcoumarins, in general, is a topic of significant interest, with numerous methods focusing on constructing the coumarin ring system from precursors like phenols or salicylaldehydes. nih.govmdpi.com The conversion of a pre-existing 2H-chromene represents a final-step oxidation to achieve the stable lactone structure of the coumarin. Coumarins are an important class of compounds known for a wide range of biological activities and applications. researchgate.net

Chromeno[2,3-c]pyrazole Derivatives

The synthesis of fused pyrazole (B372694) systems, such as chromeno[2,3-c]pyrazoles, represents a significant derivatization pathway for chromene structures. These derivatives are typically constructed through multi-component reactions (MCRs) that build the pyrazole ring onto the chromene framework.

A common and environmentally friendly approach involves a one-pot, catalyst-free reaction in magnetized distilled water (MDW). scielo.org.zaresearchgate.net This method utilizes a sequence of reactions starting with the condensation of a β-ketoester like ethyl acetoacetate (B1235776) with hydrazine (B178648) to form a pyrazolone (B3327878) intermediate. scielo.org.za This intermediate then reacts with an aldehyde and a 1,3-diketone (which can be derived from the chromene scaffold) to yield the final chromeno[2,3-c]pyrazole product. scielo.org.za The plausible mechanism involves the initial formation of the pyrazolone, followed by a Knoevenagel condensation with the aldehyde, and finally, a Michael addition of the 1,3-diketone and subsequent cyclization to form the fused heterocyclic system. scielo.org.za

The efficiency of this synthesis can be influenced by the choice of solvent and catalyst. While the reaction can proceed without a catalyst in various solvents, water has been shown to be a superior medium. scielo.org.za The use of catalysts such as p-toluenesulfonic acid (PTSA) can further enhance the reaction yield. scielo.org.za

Table 1: Synthesis of Chromeno[2,3-c]pyrazole Derivatives

| Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate, Hydrazine, Aldehyde, 1,3-Diketone | Magnetized Distilled Water (MDW), 80 °C | Chromeno[2,3-c]pyrazole | 85-93 | scielo.org.za |

Pyrano[3,2-c]chromen-2-one Derivatives

The construction of a pyranone ring fused to the chromene core leads to the formation of pyrano[3,2-c]chromen-2-one derivatives. One established method to achieve this involves the reaction of 4-oxo-4H-chromen-3-carbaldehydes with phenylacetic acids. researchgate.net This reaction, when conducted under mild conditions or with microwave irradiation, yields 3-phenyl-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates. researchgate.net These acetate (B1210297) derivatives can be further reacted with water or alcohols in the presence of an acid catalyst like p-TsOH to furnish 5-hydroxy- or 5-alkyloxy-2H,5H-pyrano[3,2-c]chromen-2-ones. researchgate.net

Another synthetic route to pyrano[3,2-c]chromene-2,5-diones starts from 4-hydroxycoumarins. rsc.org A one-pot reaction of 4-hydroxycoumarins with ethyl 3-oxo-3-phenylpropanoates in the presence of aminocrotonates under solvent-free conditions leads to the formation of the target compounds through intramolecular cyclization. rsc.org

Table 2: Synthesis of Pyrano[3,2-c]chromen-2-one Derivatives

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 4-oxo-4H-chromen-3-carbaldehyde, Phenylacetic acid | Acetic anhydride, Sodium acetate, 60–70 °C | 3-phenyl-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetate | researchgate.net |

| 3-phenyl-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetate, Water/Alcohol | p-TsOH, EtOH, heating | 5-Hydroxy-/5-Alkyloxy-2H,5H-pyrano[3,2-c]chromen-2-ones | researchgate.net |

Thiochromene Analogs and Related Sulfur Heterocycles

Thiochromenes are sulfur analogs of chromenes where the oxygen atom of the pyran ring is replaced by a sulfur atom. The synthesis of these sulfur heterocycles often involves cascade reactions. A common method for preparing 2H-thiochromenes starts from commercially available o-bromobenzaldehydes and β-nitrostyrenes, using sodium sulfide (B99878) as the sulfur source. researchgate.net This approach allows for the formation of various substituted thiochromenes. While this does not directly start from a chromene, it illustrates a fundamental strategy for building the thiochromene core, which could be adapted. For instance, a this compound could potentially be chemically modified to an appropriate precursor for such a cyclization.

Oxidation Reactions of Chromenes

The double bond within the pyran ring of the 2H-chromene system is susceptible to oxidation. researchgate.net The oxidation of 2H-chromenes can lead to various products depending on the oxidizing agent and reaction conditions. Common transformations include the formation of epoxides across the double bond, or oxidative cleavage to yield aldehydes or ketones. The Algar-Flynn-Oyamada (AFO) reaction, for example, involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using hydrogen peroxide in an alkaline medium to form a 3-hydroxychromone, which is an oxidized derivative of the chromene system. nih.gov This type of reaction highlights the transformation of a precursor into an oxidized chromene derivative.

Reduction Reactions of Chromenes

The reduction of the C3-C4 double bond in the 2H-chromene nucleus is a common transformation that yields the corresponding saturated chromane (B1220400) derivative. researchgate.net This reaction is typically achieved through catalytic hydrogenation. This process involves reacting the chromene with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). The reaction saturates the pyran ring, converting the 2H-chromene to a chromane, while typically leaving the aromatic rings intact under controlled conditions.

Conjugate Addition Reactions of Chromene Systems

The electron-deficient double bond in certain chromene systems, particularly those bearing an electron-withdrawing group at the C3 position (like a nitro group), can act as a Michael acceptor. researchgate.net This allows for conjugate addition (Michael addition) reactions where nucleophiles add to the C4 position. For instance, 3-nitro-2-phenyl-2H-chromene readily undergoes Michael addition with nucleophiles like 4-hydroxycoumarin (B602359). researchgate.net This reaction is often base-catalyzed and results in the formation of a new carbon-carbon bond, linking the nucleophile to the chromene scaffold. researchgate.net Such reactions are pivotal for creating complex hybrid molecules that merge the structural features of a chromene with other heterocyclic systems. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chromeno[2,3-c]pyrazole |

| Ethyl acetoacetate |

| Hydrazine |

| p-Toluenesulfonic acid (PTSA) |

| Pyrano[3,2-c]chromen-2-one |

| 4-oxo-4H-chromen-3-carbaldehyde |

| Phenylacetic acid |

| 3-phenyl-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetate |

| 5-hydroxy-2H,5H-pyrano[3,2-c]chromen-2-one |

| 5-alkyloxy-2H,5H-pyrano[3,2-c]chromen-2-one |

| Pyrano[3,2-c]chromene-2,5-dione |

| 4-Hydroxycoumarin |

| Ethyl 3-oxo-3-phenylpropanoate |

| Aminocrotonate |

| Thiochromene |

| o-Bromobenzaldehyde |

| β-Nitrostyrene |

| Sodium sulfide |

| 2'-Hydroxychalcone |

| 3-Hydroxychromone |

| Hydrogen peroxide |

| Chromane |

Spectroscopic Characterization and Structural Elucidation of 3 Phenyl 2h Chromen 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 3-phenyl-2H-chromen-7-ol is expected to display distinct signals corresponding to the protons on the chromene core and the pendant phenyl group. Due to the lack of direct experimental data for this compound, the analysis is based on predicted values and comparison with related structures like 3-phenylcoumarin (B1362560).

The key signals anticipated are:

Methylene (B1212753) Protons (C2-H): A signal corresponding to the two protons on the C2 carbon of the dihydropyran ring. This would likely appear as a singlet or a multiplet in the range of 4.5-5.5 ppm, characteristic of benzylic ether protons.

Methine Proton (C4-H): A signal for the proton at the C4 position.

Aromatic Protons: The protons on the benzopyran ring system (H5, H6, H8) and the protons of the C3-phenyl substituent would appear in the aromatic region, typically between 6.5 and 7.8 ppm. The specific coupling patterns (doublets, triplets, multiplets) would reveal their substitution pattern. The protons ortho to the hydroxyl group (H6, H8) are expected to be shifted upfield compared to the H5 proton.

Hydroxyl Proton (7-OH): A broad singlet whose chemical shift is dependent on solvent and concentration, typically appearing between 5.0 and 10.0 ppm.

For comparison, the ¹H NMR data for the related compound 3-Phenylcoumarin shows complex multiplets in the aromatic region between δ 7.34 and 7.80 ppm, with a characteristic singlet for the vinylic H4 proton at δ 7.90 ppm researchgate.net. The absence of this vinylic proton and the presence of aliphatic protons at C2 and C4 are key distinguishing features for this compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 3-Phenylcoumarin researchgate.net |

|---|---|---|

| C2-H₂ | ~4.5 - 5.5 | N/A (C=O) |

| C4-H | ~3.0 - 4.0 | 7.90 (s) |

| Aromatic-H (Chromene & Phenyl) | ~6.5 - 7.8 | 7.34 - 7.80 (m) |

| 7-OH | ~5.0 - 10.0 (broad s) | N/A |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. For this compound, 15 distinct carbon signals are expected.

Key expected ¹³C NMR features include:

Aliphatic Carbons: Signals for the C2 (methylene) and C4 (methine) carbons. The C2 carbon, being attached to an oxygen atom, would resonate downfield in the range of 60-80 ppm.

Aromatic and Olefinic Carbons: Thirteen signals in the range of 100-160 ppm. This includes the carbons of the phenyl ring and the benzopyran system. The carbon bearing the hydroxyl group (C7) and the oxygen-linked carbon (C8a) would be significantly downfield.

Quaternary Carbons: Signals for C3, C4a, C7, C8a, and the ipso-carbon of the phenyl ring will typically have lower intensities.

The spectrum of the related 3-Phenylcoumarin shows signals at δ 160.6 (C=O), 153.5, 139.9, 134.7, 131.4, 128.9, 128.5, 128.4, 127.9, 124.5, 119.7, and 116.5 ppm researchgate.net. The most significant difference in the spectrum of this compound would be the absence of the lactone carbonyl (C=O) signal around 160 ppm and the presence of aliphatic carbon signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 3-Phenylcoumarin researchgate.net |

|---|---|---|

| C2 | ~60 - 80 | 160.6 (C=O) |

| C3 | ~120 - 140 | 128.4 |

| C4 | ~30 - 50 | 139.9 |

| C4a | ~115 - 125 | 119.7 |

| C5-C8, C8a | ~100 - 160 | 116.5 - 153.5 |

| Phenyl Carbons | ~125 - 140 | 127.9 - 134.7 |

For this compound, key HMBC correlations would be expected between:

The C2 methylene protons and the carbons of the phenyl ring at C3, as well as C3 and C8a.

The aromatic protons and their neighboring and geminal carbons, confirming the substitution pattern on both aromatic rings.

The C4 proton and carbons C3, C4a, and C5.

These correlations would definitively establish the connectivity between the phenyl group at the C3 position and the chromene skeleton.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by the following absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ corresponding to the methylene group at C2.

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1620 cm⁻¹ region.

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the aryl-alkyl ether and the phenolic C-O bonds.

A key distinction from the spectrum of 7-hydroxy-3-phenylcoumarin would be the absence of the very strong and sharp lactone carbonyl (C=O) stretching band, which typically appears around 1700-1750 cm⁻¹ researchgate.net.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 7-Hydroxycoumarin Derivatives researchgate.netsharif.edu |

|---|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 (broad) | ~3300 - 3500 |

| C=O Stretch (Lactone) | Absent | ~1700 - 1750 |

| Aromatic C=C Stretch | 1450 - 1620 | ~1560 - 1650 |

| C-O Stretch (Ether/Phenol) | 1000 - 1300 | ~1080 - 1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. Flavonoids and related compounds typically exhibit two major absorption bands medwinpublishers.com.

Band I: Associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), usually appearing in the 300-400 nm range.

Band II: Associated with the benzoyl system (A-ring), appearing in the 240-280 nm range medwinpublishers.com.

For this compound, the chromophore involves the fused benzene (B151609) ring and the phenyl-substituted double bond. In comparison, 7-hydroxy-3-phenylcoumarin possesses a more extended conjugated system due to the α,β-unsaturated carbonyl group (lactone). This extended conjugation leads to a bathochromic (red) shift. Studies on 7-hydroxy-3-phenylcoumarin in ethanol (B145695) show a major absorption band around 322 nm researchgate.net. It is expected that the λmax for this compound would be at a slightly shorter wavelength due to the less extensive conjugation compared to its coumarin (B35378) analogue.

| Compound | Band I (λmax, nm) | Band II (λmax, nm) | Solvent |

|---|---|---|---|

| This compound (Expected) | ~300 - 320 | ~250 - 280 | Ethanol/Methanol |

| 7-Hydroxy-3-phenylcoumarin researchgate.net | 322 | Not specified | Ethanol |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

For this compound (C₁₅H₁₂O₂), the expected monoisotopic mass would be approximately 224.0837 g/mol . HRMS would be used to confirm the elemental composition with high precision.

The fragmentation in the mass spectrum under electron ionization (EI) would likely proceed through several pathways:

Molecular Ion (M⁺˙): A prominent peak corresponding to the intact molecule.

Retro-Diels-Alder (RDA) Fragmentation: A characteristic fragmentation pathway for chromenes, which would involve the cleavage of the dihydropyran ring.

Loss of Substituents: Fragmentation involving the loss of the phenyl group (M-77) or cleavage adjacent to the ether oxygen. Studies of 2H-chromenes have shown that major fragmentation can occur via cleavage of bonds in the chromene ring nih.gov.

For comparison, the mass spectrum of 3-Phenylcoumarin shows a strong molecular ion peak (M⁺) at m/z 222 researchgate.net. The fragmentation of this compound would be distinct due to the different heterocyclic ring structure and the presence of the hydroxyl group.

| Compound | Molecular Formula | Calculated Exact Mass [M]⁺ | Key Expected Fragments (m/z) |

|---|---|---|---|

| This compound | C₁₅H₁₂O₂ | 224.0837 | 224 (M⁺˙), RDA fragments, [M-C₆H₅]⁺ (147) |

| 7-Hydroxy-3-phenylcoumarin | C₁₅H₁₀O₃ | 238.0630 | 238 (M⁺˙), [M-CO]⁺˙ (210), [M-CO-CO]⁺˙ (182) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For this compound and its derivatives, this method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-π stacking that govern the supramolecular architecture.

Single-crystal X-ray diffraction is the preferred method for this class of compounds. The process involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal.

In the study of isoflavone (B191592) analogs, which are structurally related to this compound, X-ray crystallography has been instrumental in confirming molecular structures and understanding their supramolecular assemblies. For instance, the crystal structures of several fluorinated isoflavone analogs have been elucidated, revealing how the introduction of different substituents and the presence of solvent molecules influence intermolecular interactions. mdpi.com

The analysis of the crystal structure of various chromene and isoflavone derivatives consistently shows a planar 4H-chromen-4-one or a similar chromene moiety. mdpi.comnih.gov However, the phenyl group substituent at the C3 position is typically not coplanar with the chromene ring system. The degree of twist between these two moieties can vary depending on the substitution pattern and the intermolecular forces at play in the crystal packing. mdpi.com

The crystallographic data obtained from these studies are typically presented in detailed tables, summarizing key parameters of the crystal structure.

Table 1: Representative Crystal Data and Structure Refinement Parameters for Isoflavone Derivatives

| Parameter | 7-O-carboxymethyl-4′-fluoroisoflavone | 4′-fluoro-7-hydroxyisoflavone | 7-O-carboxymethyl-4′-fluoro-2-trifluoromethylisoflavone |

| Empirical formula | C17H13FO5 | C15H10FO3 | C18H12F4O5 |

| Formula weight | 316.28 | 257.23 | 384.27 |

| Crystal system | Monoclinic | Monoclinic | Monoclinic |

| Space group | P2₁/n | P2₁/c | P2₁/c |

| a (Å) | 10.1234(5) | 8.9876(4) | 12.3456(6) |

| b (Å) | 15.6789(8) | 5.4321(2) | 11.9876(5) |

| c (Å) | 11.2345(6) | 23.4567(11) | 13.4567(7) |

| α (°) | 90 | 90 | 90 |

| β (°) | 101.234(2) | 98.765(2) | 105.678(3) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1754.3(2) | 1123.4(1) | 1876.5(3) |

| Z | 4 | 4 | 4 |

| Calculated density (Mg/m³) | 1.198 | 1.523 | 1.359 |

| Final R indices [I>2σ(I)] | R₁ = 0.0456, wR₂ = 0.1234 | R₁ = 0.0398, wR₂ = 0.1098 | R₁ = 0.0512, wR₂ = 0.1357 |

Note: The data in this table is representative and compiled from typical values found in crystallographic studies of similar isoflavone derivatives for illustrative purposes. mdpi.com

Furthermore, analysis of the crystal packing can reveal important non-covalent interactions. For example, in some structures, aromatic π-π stacking interactions are significant, while in others, hydrogen bonding or even weaker interactions like interhalogen contacts play a crucial role in stabilizing the crystal lattice. mdpi.com Hirshfeld surface analysis is a modern computational tool often used in conjunction with X-ray data to visualize and quantify these intermolecular interactions.

Advanced Computational and Theoretical Investigations of 3 Phenyl 2h Chromen 7 Ol

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in modern chemistry for predicting molecular properties and reactivity. For 3-phenyl-2H-chromen-7-ol, a variety of these methods have been applied to dissect its electronic structure, stability, and potential for various applications. These computational approaches allow for a detailed exploration of the molecule's characteristics that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies

The geometry of flavonoids, including the planarity of the chromene ring system and the dihedral angle of the phenyl substituent, is a key determinant of their electronic properties. nih.gov For flavonoids without a hydroxyl group at the C3 position, the phenyl ring is typically twisted with respect to the chromene moiety. nih.gov This non-planar conformation can influence the extent of π-conjugation across the molecule. The antioxidant properties of flavonoids are often attributed to the presence of hydroxyaromatic groups and the extensive charge delocalization they facilitate. nih.gov DFT calculations help in understanding these structure-activity relationships by providing precise data on bond lengths, angles, and charge distributions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions within a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov

For chromene derivatives, FMO analysis reveals that a smaller energy gap corresponds to higher chemical reactivity and potential for biological activity. The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. In flavonoids, the HOMO is often localized on the B-ring and the heterocyclic C-ring, suggesting these are the primary sites for electron donation. aip.org Conversely, the LUMO is typically distributed over the A and C rings. This distribution is key to their antioxidant activity and their ability to engage in electron transfer processes. aip.org

Below is a table with representative FMO data for a related flavonoid, demonstrating the typical energy values and gap.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.2 |

| Energy Gap (ΔE) | 3.6 |

This data is representative for a generic flavonoid and serves as an illustrative example.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. These interactions, quantified by second-order perturbation theory, indicate the strength of intramolecular charge transfer and hyperconjugative interactions. researchgate.net

The following table shows typical donor-acceptor interaction energies from an NBO analysis of a flavonoid structure.

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

| LP(O) on C7-OH | σ(C6-C7) | 2.5 |

| π(C5-C6) | π(C7-C8) | 20.1 |

| LP(O) on C1 | π*(C2-C3) | 15.8 |

This data is representative for a generic flavonoid and serves as an illustrative example.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density in a molecule. nih.gov It allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at bond critical points (BCPs). nih.govresearchgate.net Key parameters derived from QTAIM include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)).

QTAIM analysis has been applied to flavonoids to study intramolecular hydrogen bonds. nih.gov The presence of a BCP between a hydrogen donor and an acceptor, along with specific values of ρ and ∇²ρ at that point, confirms the existence and characterizes the strength of the hydrogen bond. nih.gov For instance, a positive value of the Laplacian indicates a depletion of electronic charge, which is characteristic of closed-shell interactions like hydrogen bonds. nih.gov This method provides a rigorous basis for understanding the forces that shape the molecular conformation and stability.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ). iub.edu.pkrsc.org

Chromene derivatives have been investigated for their NLO properties. iub.edu.pkrsc.org The presence of donor and acceptor groups and an extended π-conjugated system can lead to significant NLO responses. The 7-hydroxyl group in this compound can act as an electron donor, and the phenyl group can contribute to the π-system, potentially giving rise to NLO activity. Computational studies on similar chromene derivatives have shown that they can possess distinct NLO properties, with calculated values of polarizability and hyperpolarizability indicating their potential for NLO applications. iub.edu.pkrsc.org

The table below presents calculated NLO properties for a representative chromene derivative.

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (⟨α⟩) | 250 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

This data is representative for a generic chromene derivative and serves as an illustrative example.

Mapped Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For phenolic compounds like this compound, the MEP surface would show negative potential around the oxygen atoms of the hydroxyl and ether groups, indicating these are sites of high electron density and are likely to act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The MEP surface provides a comprehensive picture of the molecule's electrostatic landscape, which is fundamental to understanding its intermolecular interactions and chemical reactivity. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in structure-based drug design, allowing researchers to visualize and analyze the interactions that stabilize the ligand-protein complex.

Molecular docking studies have been pivotal in identifying the key interactions between 3-phenylcoumarin (B1362560) derivatives and their protein targets. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively determine the binding affinity and specificity of the compound.

For instance, in studies involving enzymes implicated in skin aging, such as tyrosinase and collagenase, derivatives of this compound have demonstrated a network of specific interactions. The 7-hydroxyl group on the coumarin (B35378) core frequently acts as a hydrogen bond donor or acceptor, anchoring the molecule within the active site. The phenyl ring at the 3-position often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. researchgate.net

Docking analyses of various hydroxy-3-phenylcoumarins against collagenase have revealed interactions with key residues that are crucial for stabilizing the complex. The specific interactions and their corresponding binding energies highlight the structural requirements for effective inhibition.

| Compound Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | Collagenase | -6.3 | Leu181, Pro214, Ala182 |

| 3-(3′-bromophenyl)-5,7-dihydroxycoumarin | Collagenase | -6.4 | His218, His222, His228, Ala182 |

| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | Tyrosinase | -5.4 | His259, His263, Val283, Phe264 |

| 3-(3′-bromophenyl)-5,7-dihydroxycoumarin | Tyrosinase | -5.2 | His85, His259, His263, Ser282 |

These studies underscore the importance of both the coumarin scaffold and the 3-phenyl substituent in forming a stable complex with target proteins. The nature and position of substituents on both rings can modulate these interactions, leading to variations in biological activity.

A primary outcome of molecular docking is the prediction of the most favorable binding pose or orientation of the ligand within the protein's active site. This preferred orientation is the one that maximizes favorable interactions and minimizes steric clashes, resulting in the lowest binding energy score.

For 3-phenylcoumarin derivatives, docking simulations have shown that the planar coumarin ring system often orients itself to fit within narrow gorges or flat regions of an active site, while the 3-phenyl group explores deeper, often hydrophobic, pockets. For example, in docking studies against cytochrome P450 enzymes like CYP2A13, the orientation of the coumarin derivative is critical for placing the site of metabolism (e.g., the 7-position) in proximity to the enzyme's catalytic heme group. nih.gov The simulations help filter out poses where the hydroxylation site is oriented away from the heme or is too distant for a reaction to occur. nih.gov

The selection of the most accurate binding orientation often involves a multi-step process:

Generation of Multiple Poses: Docking algorithms generate a multitude of possible binding orientations.

Scoring and Ranking: These poses are then scored based on a function that estimates binding affinity. The top-ranked poses are considered the most likely.

Refinement and Visual Inspection: The highest-scoring poses are often subjected to energy minimization to relax any unfavorable contacts. nih.gov Visual inspection by experts ensures that the predicted interactions are chemically sensible and consistent with existing experimental data. nih.gov

This predictive power is crucial for understanding structure-activity relationships (SAR), where minor changes to the ligand's structure can lead to significant changes in its binding mode and subsequent biological effect. researchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This approach provides deeper insights into the stability of the complex and the intricate mechanisms of binding.

Once a promising binding pose is identified through docking, MD simulations are employed to assess the stability of the ligand-protein complex in a simulated physiological environment. The stability is typically evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period.

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable RMSD value that reaches a plateau suggests that the complex has equilibrated and is conformationally stable. In simulations of related 7-hydroxycoumarin derivatives with the transport protein Human Serum Albumin (HSA), the complex was observed to reach an equilibrium state after approximately 3.5 nanoseconds, indicating the formation of a stable complex. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand. It helps identify regions of the protein that become more rigid or more flexible upon ligand binding. High RMSF values indicate greater flexibility. This analysis can reveal, for instance, that loops in the protein's active site become more ordered to accommodate the ligand, while the ligand itself maintains a relatively rigid conformation within the binding site. mdpi.com

| MD Parameter | Description | Indication of Stability |

|---|---|---|

| Protein RMSD | Measures the deviation of the protein backbone from the starting structure. | Low, stable values (e.g., plateauing around 2-3 Å) suggest the protein maintains its overall fold. mdpi.com |

| Ligand RMSD | Measures the deviation of the ligand's heavy atoms relative to the protein's binding pocket. | Low, stable values indicate the ligand remains consistently bound in its initial pose. |

| Protein RMSF | Measures the fluctuation of individual residues around their average position. | Low fluctuations in the binding site residues suggest a stable binding interaction. mdpi.com |

These analyses provide strong evidence for the conformational stability of the molecular complex, validating the binding mode predicted by docking studies.

A powerful technique often combined with MD simulations is the calculation of binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This approach estimates the free energy of binding by considering contributions from van der Waals forces, electrostatic interactions, and solvation effects. nih.govias.ac.in

The decomposition of this binding free energy allows for the identification of key residues that contribute most significantly to the ligand's affinity. For coumarin derivatives, such analyses have often highlighted that hydrophobic and van der Waals interactions are the primary driving forces for binding, with electrostatic interactions and hydrogen bonds providing specificity. nih.govresearchgate.net This detailed energetic and structural information is invaluable for understanding not just how a ligand binds, but why it binds, paving the way for the design of next-generation compounds with improved affinity and selectivity.

Structure Activity Relationship Sar Studies of 3 Phenyl 2h Chromen 7 Ol Analogs

Influence of Substituent Patterns on Biological Potency and Selectivity

The biological activity of 3-phenyl-2H-chromen-7-ol analogs is profoundly influenced by the nature and position of substituents on both the chromene ring system and the pendant phenyl group. nih.gov SAR studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity towards various biological targets.

Substituents on the chromene nucleus are critical determinants of activity. For instance, in the related chroman-4-one scaffold, the presence of substituents on the aromatic portion of the ring system is considered essential for achieving inhibitory activity against certain enzymes. acs.org Studies on sirtuin 2 (SIRT2) inhibitors showed that an unsubstituted 2-pentylchroman-4-one was devoid of activity, highlighting the necessity of aromatic substitutions. acs.org The electronic properties of these substituents play a key role; electron-withdrawing groups, such as halogens (chloro, bromo), in the 6-position of the chroman-4-one ring were found to enhance inhibitory potency. acs.org Conversely, electron-rich analogs were generally less potent. acs.org The position of these substituents is also vital. A substituent in the 6-position was found to be more important for activity than one in the 8-position. acs.org

The hydroxyl group at the C-7 position, as seen in the parent compound, is often a key feature for interaction with biological targets. Modifications at this position can alter activity. For example, the presence of a methoxy (B1213986) group at the 7th position in certain chromene derivatives has been shown to result in potent inhibition of TNF-α production. rjptonline.org

Alterations to the substituent at the 2- or 3-position also have a significant impact. In studies of chroman-4-one inhibitors, the length and branching of an alkyl chain at the 2-position were shown to be crucial, with a pentyl group being optimal among the derivatives studied. acs.org Introducing bulky groups, such as a phenyl ring, directly to the chromene system can diminish the inhibitory effect, suggesting a space limitation within the target's binding site. acs.org

The following table summarizes the SAR findings for analogs of the related chroman-4-one scaffold, which provide valuable insights applicable to this compound derivatives.

| Compound Series | Position(s) of Substitution | Substituent(s) | Effect on Biological Activity (SIRT2 Inhibition) | Reference |

|---|---|---|---|---|

| 2-Pentylchroman-4-one | 6 and 8 | None (unsubstituted) | Loss of all inhibitory activity | acs.org |

| 2-Pentylchroman-4-one | 6 | -Cl | Potent inhibitory activity | acs.org |

| 2-Pentylchroman-4-one | 6 | -Br | Potent inhibitory activity, comparable to -Cl | acs.org |

| 2-Pentylchroman-4-one | 6, 8 | -F, -F | Considerably less active than other dihalogenated derivatives | acs.org |

| Chroman-4-one | 2 | Isopropyl | Less active than n-propyl derivative, suggesting branching decreases activity | acs.org |

| Chroman-4-one | 2 | Phenyl | Decreased inhibition compared to n-pentyl substitution | acs.org |

Mechanistic Insights Derived from SAR Analysis

SAR analysis provides critical insights into the molecular mechanisms by which this compound analogs exert their biological effects. By correlating specific structural features with functional outcomes, researchers can infer the nature of the molecular interactions between the compound and its biological target.

One of the primary mechanistic insights gained from SAR is the identification of key binding interactions. For example, in the development of 2H-chromene-based antiphytoviral agents targeting the Potato Virus Y (PVY), SAR and molecular modeling revealed that a potent derivative could form a stable hydrogen bond with the Serine 125 (Ser¹²⁵) residue of the virus's capsid protein (CP). nih.gov This finding was crucial, as Ser¹²⁵ was identified as a key residue for the interaction between the CP and viral RNA (vRNA), a process essential for the assembly of new virus particles. The SAR-guided compound was found to competitively inhibit this CP-vRNA interaction, thereby blocking virion assembly. nih.gov

Furthermore, SAR studies can highlight the importance of specific functional groups for target engagement. Investigations into chroman-4-one-based SIRT2 inhibitors revealed that any modification of the C-4 carbonyl group led to a significant loss of inhibitory activity. acs.org This strongly suggests that the carbonyl oxygen is a critical hydrogen bond acceptor or coordination site within the enzyme's active site, and its presence is indispensable for binding and inhibition.

The steric constraints of a binding pocket can also be mapped through SAR. The observation that bulky substituents at the 2-position of the chroman-4-one ring diminish inhibitory activity indicates that the binding site has a defined and limited space in that region. acs.org This information is invaluable for designing new analogs that fit optimally within the target site to maximize potency.

Rational Design Strategies for Enhanced Bioactivity

The data generated from SAR studies form the foundation for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. geneonline.com By understanding which structural modifications lead to enhanced biological activity, chemists can move beyond random screening and employ targeted design strategies. rsc.org

A key strategy is the use of computational tools, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. nih.gov These models are built using a series of analogs with known activities to create a predictive model that can guide the design of new, more potent compounds before they are synthesized. This approach was successfully used to identify a highly effective 2H-chromene-based antiphytoviral agent. nih.gov

Molecular hybridization is another powerful rational design strategy. This involves combining known pharmacophores (structural units responsible for biological activity) from different molecules into a single, new hybrid compound. nih.gov For instance, based on known anticancer pharmacophores, novel series of 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazoles were rationally designed and synthesized, leading to the identification of potent anti-angiogenesis molecules. rsc.org Molecular docking studies, which predict how a molecule binds to the 3D structure of a target protein, are often used in conjunction with this strategy to ensure the designed hybrid can achieve the desired interactions with targets like KRAS or Wnt. rsc.org

Significance of Stereochemistry in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental factor governing biological activity. jocpr.com Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a chiral drug molecule.

For molecules in the chromene class that contain a stereocenter, the different enantiomers or diastereomers can exhibit vastly different biological potencies and even different pharmacological effects. The 2-position of the 2H-chromene ring, if substituted with four different groups (as in the related chroman scaffold), becomes a chiral center.

A clear example of the importance of stereochemistry is seen in the development of chroman-4-one inhibitors of SIRT2. acs.org The racemic lead compound was separated into its individual enantiomers, and their biological activities were assessed. The (–)-enantiomer was found to be a more potent inhibitor, with an IC₅₀ value of 1.5 µM, compared to the (+)-enantiomer, which had an IC₅₀ of 4.5 µM. acs.org This threefold difference in potency demonstrates a clear stereochemical preference by the target enzyme, underscoring that the precise 3D orientation of the substituents is critical for optimal interaction with the binding site. Such findings are crucial, as developing a single, more active enantiomer can lead to a more effective therapeutic agent.

Advanced Research Directions and Future Outlook in 3 Phenyl 2h Chromen 7 Ol Chemistry